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neodymium(3+);oxalate;decahydrate

Catalyst synthesis Oxide ceramics Precursor decomposition

Select Neodymium(III) oxalate decahydrate for quantitative control over final Nd₂O₃ properties. Unlike nitrate/chloride precursors, the oxalate anion drives a 3-stage thermal decomposition (25–750°C) enabling tunable BET surface area (28→15 m²/g). Low solubility (7.4×10⁻⁵ g/100 mL) ensures >99% Nd³⁺ recovery. Available at 99.9%–99.999% purity. Essential for catalyst supports, Nd:YAG laser crystals, and precision ceramics. Do not substitute generic salts.

Molecular Formula C6H20Nd2O22
Molecular Weight 732.688
CAS No. 14551-74-7
Cat. No. B1143515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameneodymium(3+);oxalate;decahydrate
CAS14551-74-7
Molecular FormulaC6H20Nd2O22
Molecular Weight732.688
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Nd+3].[Nd+3]
InChIInChI=1S/3C2H2O4.2Nd.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6
InChIKeyGQXJKRVMAFGWSG-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neodymium Oxalate Decahydrate CAS 14551-74-7: Essential Precursor Compound for High-Purity Nd₂O₃ Synthesis and Rare Earth Materials Procurement


Neodymium(III) oxalate decahydrate, with the chemical formula Nd₂(C₂O₄)₃·10H₂O and CAS number 14551-74-7, is a rare earth oxalate salt that appears as rose-colored monoclinic crystals [1]. This compound is characterized by extremely low water solubility of 0.000074 g/100 mL H₂O at 25 °C [2], and its thermal decomposition proceeds through a well-defined three-stage pathway: dehydration of crystal water at 25-300 °C, decomposition to Nd₂O₂CO₃ at 300-600 °C, and final conversion to Nd₂O₃ at 600-750 °C [3]. As a precursor material, it serves as a critical starting point for producing high-purity neodymium oxide used in advanced ceramics, laser crystals, specialty glass colorants, and catalyst systems [4].

Neodymium Oxalate Decahydrate Procurement: Why Nitrate and Chloride Precursors Cannot Be Directly Substituted


Generic substitution among neodymium precursor salts—such as neodymium nitrate hexahydrate, neodymium chloride, or neodymium carbonate—is scientifically unjustified due to fundamentally divergent decomposition pathways, intermediate chemistry, and resultant oxide morphology and surface properties. The oxalate anion acts not merely as a counterion but as an active participant in the thermal decomposition process, generating distinct intermediate phases (Nd₂O₂CO₃) and gaseous byproducts (CO, CO₂) that directly influence the final Nd₂O₃ crystallite size, specific surface area, and porosity [1]. In contrast, nitrate precursors undergo a combustion-like decomposition that yields oxides with substantially different textural properties, while chloride precursors may introduce halide contamination issues requiring additional purification steps [2]. Furthermore, the extremely low aqueous solubility of neodymium oxalate (0.000074 g/100 mL at 25 °C) enables quantitative precipitation recovery during synthesis and purification workflows—a property not shared by highly water-soluble nitrate salts [3]. These fundamental differences in precursor chemistry propagate through the entire downstream processing chain, affecting final material performance in catalytic, optical, and ceramic applications.

Neodymium Oxalate Decahydrate CAS 14551-74-7: Quantitative Comparative Evidence for Scientific Procurement Decisions


Nd₂O₃ Surface Area from Oxalate vs Nitrate Precursor: Quantitative BET Comparison

When calcined at 610 °C in air, Nd₂O₃ derived from neodymium oxalate decahydrate yields a specific BET surface area of 28 m² g⁻¹. The same oxide phase derived from neodymium nitrate hexahydrate under identical thermal conditions produces a higher surface area oxide—a statistically meaningful difference in textural properties [1]. Notably, when the oxalate-derived oxide is further heated to 800 °C, its surface area reduces to 15 m² g⁻¹, demonstrating thermal tunability of surface properties [1].

Catalyst synthesis Oxide ceramics Precursor decomposition

Thermal Decomposition Pathway: Three-Stage Controlled Conversion vs Single-Step Combustion

Neodymium oxalate decahydrate decomposes through a precisely defined three-stage sequence: (1) dehydration of 10 crystal water molecules at 25-300 °C yielding anhydrous Nd₂(C₂O₄)₃; (2) decomposition of oxalate to Nd₂O₂CO₃ at 300-600 °C; (3) final decarbonation to hexagonal Nd₂O₃ at 600-750 °C [1]. In contrast, neodymium nitrate hexahydrate undergoes a combustion-like decomposition that can produce nanocrystalline Nd₂O₃ with crystallite size less than 50 nm at ignition temperatures as low as ~350 °C [2].

Thermal analysis Oxide synthesis Process control

Aqueous Solubility: Oxalate vs Nitrate Salts in Precipitation-Based Purification

Neodymium oxalate decahydrate exhibits water solubility of 0.000074 g/100 mL H₂O at 25 °C (equivalent to 0.74 mg/L) [1]. The anhydrous form displays even lower solubility at 0.49 × 10⁻⁴ mg/L at 25 °C [2]. This contrasts starkly with neodymium nitrate hexahydrate, which is highly water-soluble (freely soluble in water and ethanol), and neodymium chloride, which is also highly soluble in aqueous systems.

Rare earth separation Precipitation chemistry Hydrometallurgy

Particle Size Control: Engineered D₅₀ Distribution via Oxalate Precipitation Route

Neodymium oxalate precipitation can be engineered to produce particles with controlled median diameter (D₅₀) in the range of 55-200 μm, which upon calcination yields Nd₂O₃ particles with D₅₀ of 25-95 μm and uniform particle size distribution [1]. This level of particle size control is achieved through oxalic acid precipitation with crystal seeding, producing a normal particle size distribution. Equivalent particle engineering with nitrate precursors is not documented with comparable size distribution control.

Powder metallurgy Particle engineering Precursor morphology

High-Purity Specifications: 99.9% to 99.999% Nd Basis Availability

Commercially available neodymium oxalate decahydrate is routinely supplied at purity grades of 99.9%-Nd (REO basis) from multiple reputable vendors, with higher specifications up to 99.999% (5N) and 99.9999% (6N) available for demanding optical and electronic applications [1]. The oxalate precipitation process inherently facilitates purification through the exclusion of soluble impurities that would otherwise coprecipitate with alternative salts.

High-purity materials Optical applications Quality control

Neodymium Oxalate Decahydrate CAS 14551-74-7: Evidence-Based Procurement Scenarios for Research and Industrial Applications


Controlled Synthesis of Nd₂O₃ with Defined Surface Area for Heterogeneous Catalysis

For catalyst development requiring Nd₂O₃ supports or active phases with specific BET surface areas, neodymium oxalate decahydrate provides quantifiable control over final oxide texture. Calcination at 610 °C yields Nd₂O₃ with 28 m² g⁻¹ surface area; increasing temperature to 800 °C reduces this to 15 m² g⁻¹ [1]. This thermal tunability—derived from the three-stage decomposition pathway through the Nd₂O₂CO₃ intermediate—enables researchers to tailor surface properties without changing precursor chemistry. The nitrate combustion route yields higher surface area oxides but offers less thermal control over textural evolution. Procurement of oxalate precursor is indicated when catalyst optimization requires systematic surface area variation.

High-Purity Nd₂O₃ Production for Laser Crystal and Optical Glass Manufacturing

In the fabrication of Nd:YAG laser crystals and specialty optical glasses, trace transition metal impurities (Fe, Cu, Co) quench luminescence and degrade optical performance. Neodymium oxalate decahydrate is commercially available at 99.9%-99.999% purity on a rare earth oxide (REO) basis [2], with the oxalate precipitation process inherently excluding many soluble cationic impurities that would otherwise coprecipitate with nitrate or chloride salts. The defined thermal decomposition pathway—converting to Nd₂O₃ at 600-750 °C with distinct intermediate phases [3]—provides additional purification opportunities through controlled atmosphere calcination. Procurement of oxalate precursor at 4N-5N grades is essential for optical applications where impurity levels directly impact device performance.

Quantitative Neodymium Recovery from Hydrometallurgical Processing Streams

In rare earth separation, recycling, and waste stream valorization workflows, the extremely low aqueous solubility of neodymium oxalate (0.000074 g/100 mL at 25 °C) enables quantitative precipitation of Nd³⁺ from acidic leach solutions [4]. This property contrasts with highly soluble nitrate and chloride salts, which cannot achieve comparable recovery efficiency through precipitation alone. Oxalate precipitation achieves >99% neodymium recovery in optimized conditions, producing Nd₂(C₂O₄)₃·10H₂O that meets Chinese national standard GB/T 5240-2015 for neodymium oxide precursor quality [5]. Procurement of oxalic acid as precipitant—or direct procurement of oxalate salt as a reference material—is indicated for any hydrometallurgical process requiring high-yield neodymium recovery and subsequent oxide production.

Engineered Particle Size Distribution for Powder Metallurgy and Ceramic Forming

For ceramic processing applications requiring specific particle packing and sintering behavior, neodymium oxalate precipitation can be engineered to produce precursor particles with D₅₀ = 55-200 μm, which upon calcination yield Nd₂O₃ powders with D₅₀ = 25-95 μm and uniform size distribution [6]. This controlled particle engineering—achieved through oxalic acid precipitation with crystal seeding—enables optimization of green body density and sintering shrinkage. Nitrate-based combustion routes produce sub-50 nm crystallites unsuitable for conventional ceramic powder processing without additional granulation steps. Procurement of oxalate precursor or precipitation route chemicals is indicated for powder metallurgy and ceramic manufacturing requiring specific particle size distributions.

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